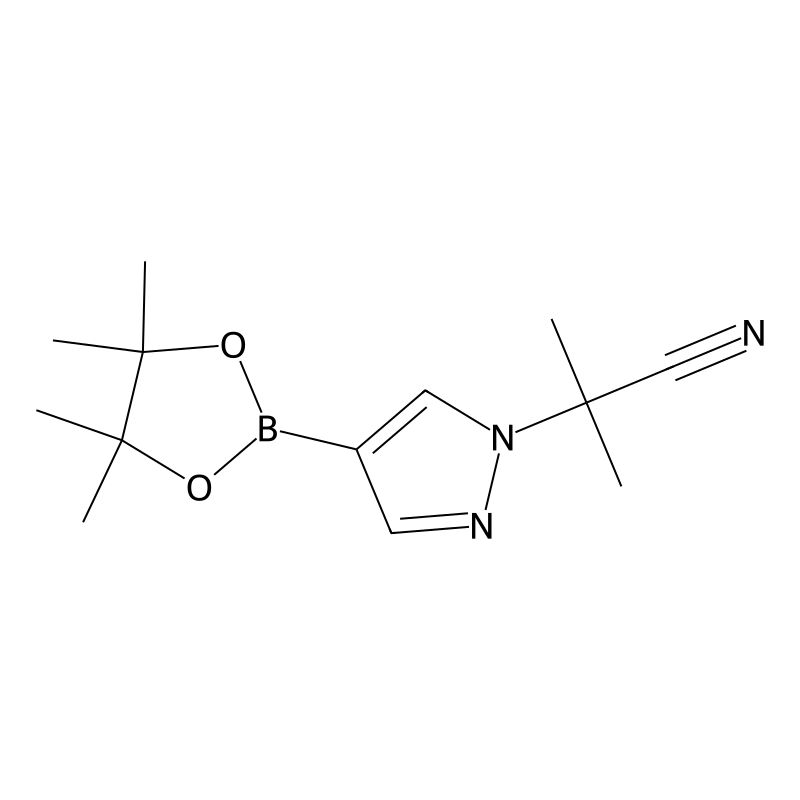2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a synthetic organic compound with the CAS number 2095779-29-4. Its molecular formula is , and it has a molecular weight of 261.13 g/mol. The compound features a unique structure that includes a pyrazole ring and a dioxaborolane moiety, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is influenced by the presence of both the nitrile group and the dioxaborolane structure. The nitrile group can undergo nucleophilic addition reactions, while the dioxaborolane can participate in reactions typical of boron-containing compounds, such as transesterification or hydrolysis under specific conditions.
Although specific biological activities for this compound are not extensively documented in the literature, compounds containing pyrazole and boron moieties have been investigated for various pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antitumor activities. The unique structural features of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile may enhance its biological activity through mechanisms involving enzyme inhibition or receptor modulation .
The synthesis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with suitable reagents under controlled conditions.
- Synthesis of the Pyrazole Ring: This may involve cyclization reactions starting from hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reaction: The final step generally involves coupling the dioxaborolane with the pyrazole derivative to form the complete structure.
These steps require careful optimization to ensure high yield and purity of the final product .
The potential applications of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile include:
- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.
- Materials Science: Utilized in synthesizing advanced materials that may exhibit unique electronic or optical properties due to the presence of boron .
Several compounds share structural similarities with 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile:
These compounds highlight the versatility of boron-containing structures in organic synthesis and their potential applications across various scientific domains.








